molecular formula C22H31Cl2N3O2 B14562497 N-[1,1-Dichloro-2,3-bis(cyclohexylamino)-3-oxopropan-2-yl]benzamide CAS No. 61767-43-9

N-[1,1-Dichloro-2,3-bis(cyclohexylamino)-3-oxopropan-2-yl]benzamide

Cat. No.: B14562497
CAS No.: 61767-43-9
M. Wt: 440.4 g/mol
InChI Key: BCNZMWOKBGKLLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1,1-Dichloro-2,3-bis(cyclohexylamino)-3-oxopropan-2-yl]benzamide is a chemical compound known for its unique structure and properties

Properties

CAS No.

61767-43-9

Molecular Formula

C22H31Cl2N3O2

Molecular Weight

440.4 g/mol

IUPAC Name

N-[1,1-dichloro-2,3-bis(cyclohexylamino)-3-oxopropan-2-yl]benzamide

InChI

InChI=1S/C22H31Cl2N3O2/c23-20(24)22(26-18-14-8-3-9-15-18,21(29)25-17-12-6-2-7-13-17)27-19(28)16-10-4-1-5-11-16/h1,4-5,10-11,17-18,20,26H,2-3,6-9,12-15H2,(H,25,29)(H,27,28)

InChI Key

BCNZMWOKBGKLLX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C(C(Cl)Cl)(NC2CCCCC2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,1-Dichloro-2,3-bis(cyclohexylamino)-3-oxopropan-2-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are essential for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The choice of solvents, temperature control, and purification methods are critical factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-[1,1-Dichloro-2,3-bis(cyclohexylamino)-3-oxopropan-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted benzamide derivatives.

Scientific Research Applications

N-[1,1-Dichloro-2,3-bis(cyclohexylamino)-3-oxopropan-2-yl]benzamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential therapeutic applications, such as drug development and pharmacological studies.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1,1-Dichloro-2,3-bis(cyclohexylamino)-3-oxopropan-2-yl]benzamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are essential for understanding its biological activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[1,1-Dichloro-2,3-bis(cyclohexylamino)-3-oxopropan-2-yl]benzamide include other benzamide derivatives with varying substituents and functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of dichloro, cyclohexylamino, and benzamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.